molecular formula C17H24N2O2 B6703398 N'-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-N-methylpropanediamide

N'-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-N-methylpropanediamide

Cat. No.: B6703398
M. Wt: 288.4 g/mol
InChI Key: DGBCILRIQYPCQV-UHFFFAOYSA-N
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Description

N’-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-N-methylpropanediamide is a complex organic compound with a unique structure This compound is characterized by its tetrahydrobenzoannulene core, which is a bicyclic structure, and the presence of dimethyl groups that contribute to its stability and reactivity

Properties

IUPAC Name

N'-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-N-methylpropanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-17(2)9-8-12-6-4-5-7-13(12)14(11-17)19-16(21)10-15(20)18-3/h4-7,14H,8-11H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBCILRIQYPCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2C(C1)NC(=O)CC(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-N-methylpropanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrobenzoannulene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic structure.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Propanediamide Moiety: This step involves the reaction of the intermediate with propanediamide derivatives under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-N-methylpropanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

N’-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-N-methylpropanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-N-methylpropanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide
  • 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide

Uniqueness

N’-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-N-methylpropanediamide stands out due to its specific structural features, such as the tetrahydrobenzoannulene core and the presence of dimethyl groups

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